molecular formula C11H11NOS B14347384 3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole CAS No. 90328-93-1

3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole

Cat. No.: B14347384
CAS No.: 90328-93-1
M. Wt: 205.28 g/mol
InChI Key: JMWHDJYDWMDKAM-UHFFFAOYSA-N
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Description

3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole is a heterocyclic compound that features a fused thieno-oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole typically involves the reaction of 3-phenylthiophene-2-carboxylic acid with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime. This oxime is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thieno-oxazole ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with halogen, alkyl, or aryl groups.

Scientific Research Applications

3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,4-d][1,3]oxazole
  • 3-Benzoyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,2,3]oxathiazoline 2-oxide

Uniqueness

3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole is unique due to its specific ring fusion and substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

90328-93-1

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

3-phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole

InChI

InChI=1S/C11H11NOS/c1-2-4-8(5-3-1)10-9-6-7-14-11(9)13-12-10/h1-5,9,11H,6-7H2

InChI Key

JMWHDJYDWMDKAM-UHFFFAOYSA-N

Canonical SMILES

C1CSC2C1C(=NO2)C3=CC=CC=C3

Origin of Product

United States

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